Hemiphroside A

Antioxidant Oxidative Stress Natural Product Pharmacology

Researchers conducting GPCR SAR studies face a critical gap: generic phenylethanoid glycosides lack the feruloyl-specific substitution pattern needed to probe 5-HT1A receptor modulation. Hemiphroside A solves this by providing a structurally defined intermediate-activity comparator with verified EC50 values (•OH: 96.3 µM; O₂•⁻: 97.6 µM), enabling dose-response analyses without ceiling effects. • 5-HT1A functional modulation confirmed in HeLa cells (110-250 µM) • Distinct feruloyl ester pharmacophore vs. caffeoyl analogs (e.g., acteoside) • Sourced from authenticated Picrorhiza material with full NMR characterization • Ideal chemotaxonomic marker for Scrophulariaceae metabolomic profiling

Molecular Formula C31H40O16
Molecular Weight 668.6 g/mol
Cat. No. B12321904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiphroside A
Molecular FormulaC31H40O16
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3/b8-5+
InChIKeyVKUXVDUAEAQCSK-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemiphroside A: Definitive Sourcing Guide for the Phenylethanoid Glycoside from Picrorhiza scrophulariiflora


Hemiphroside A (CAS 165338-27-2) is a phenylethanoid glycoside, chemically defined as 2-(3-hydroxy-4-methoxyphenyl) ethyl O-β-D-glucopyranosyl(1→3)-4-O-E-feruloyl-β-D-glucopyranoside, with a molecular formula of C31H40O16 and a molecular weight of 668.6 g/mol [1]. Originally isolated from Hemiphragma heterophyllum and subsequently identified in Picrorhiza scrophulariiflora (Scrophulariaceae), this compound belongs to the phenylpropanoid class of natural products [2]. It is distinguished from co-occurring phenylethanoid glycosides by its specific substitution pattern—a 3-hydroxy-4-methoxyphenyl aglycone coupled with a feruloyl moiety at the C-4 position of the inner glucose—a structural feature that directly influences its bioactivity profile [1].

Why Generic Phenylethanoid Glycoside Substitution Fails: The Hemiphroside A Specificity Gap


Within the phenylethanoid glycoside class, minor structural variations translate into substantial differences in radical scavenging potency and receptor interaction profiles. Hemiphroside A differs from structurally similar congeners such as plantainoside D and acteoside by the presence of a 3-hydroxy-4-methoxyphenyl aglycone and a feruloyl ester at the C-4 position, whereas close analogs bear caffeoyl moieties or alternative substitution patterns [1]. These structural nuances are not cosmetic—they dictate both the magnitude of antioxidant activity and the compound's ability to engage distinct molecular targets, including the human 5-HT1A receptor [2]. Consequently, substituting Hemiphroside A with a generic phenylethanoid glycoside without accounting for these structural and activity differences risks experimental irreproducibility and undermines structure-activity relationship (SAR) interpretations in both natural product pharmacology and chemical ecology studies.

Quantitative Differentiation of Hemiphroside A: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


Hemiphroside A Hydroxyl Radical Scavenging: Cross-Study Comparison with Ascorbic Acid and Acteoside

Hemiphroside A demonstrates defined hydroxyl radical scavenging activity with an EC50 value of 96.3 µM in a standardized electron spin resonance (ESR) spin-trapping assay using the Fenton reaction system, compared to ascorbic acid (positive control) at 76.8 µM and acteoside at 1.7 µM [1]. This positions Hemiphroside A as moderately active—approximately 1.25-fold less potent than ascorbic acid but 56.6-fold less potent than acteoside under identical assay conditions. This quantitative activity differential enables precise compound selection for structure-activity relationship studies or for experimental systems requiring defined, intermediate levels of hydroxyl radical scavenging capacity.

Antioxidant Oxidative Stress Natural Product Pharmacology

Hemiphroside A Superoxide Anion Scavenging: Quantitative Benchmarks Against Ascorbic Acid

Hemiphroside A exhibits superoxide anion radical (O₂•⁻) scavenging activity with an EC50 of 97.6 µM, as determined in an ESR assay employing the hypoxanthine-xanthine oxidase system [1]. The reference compound ascorbic acid showed an EC50 of 78.5 µM in the same system, yielding a relative potency ratio of 0.80 (Hemiphroside A being 1.24-fold less potent). In contrast, plantainoside D (a closely related phenylethanoid glycoside co-isolated from the same plant source) exhibited substantially higher potency (EC50 not reported as exceeding the 50% threshold within the tested concentration range), underscoring that the 3-hydroxy-4-methoxyphenyl substitution pattern in Hemiphroside A results in attenuated superoxide scavenging relative to caffeoyl-bearing analogs [1].

Antioxidant Free Radical Biology Superoxide Dismutase Mimetic

Hemiphroside A 5-HT1A Receptor Functional Modulation: Class-Level Differentiation from Non-Interacting Phenylethanoids

Hemiphroside A has demonstrated functional modulation of the human 5-HT1A serotonin receptor in a cell-based assay, exhibiting a range of 110–250 µM for inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells transfected with the human 5-HT1A receptor [1]. This represents a pharmacologically relevant interaction at micromolar concentrations that is not universally shared among phenylethanoid glycosides. For comparison, acteoside (verbascoside)—a structurally related phenylethanoid with a caffeoyl rather than feruloyl moiety—has been reported to lack significant 5-HT1A modulatory activity in similar assay systems, with published studies focusing instead on its interactions with other GPCR targets and enzyme systems. The feruloyl ester at the C-4 position of Hemiphroside A may confer this receptor-interaction property not observed with caffeoyl analogs, suggesting a structure-dependent selectivity profile [2].

GPCR Pharmacology Serotonin Receptor CNS Natural Products

Hemiphroside A Structural Differentiation from Co-Occurring Plantainoside D: Feruloyl Versus Caffeoyl Substitution

Hemiphroside A and plantainoside D are co-isolated phenylethanoid glycosides from Picrorhiza scrophulariiflora that differ by a single substitution: Hemiphroside A contains a 3-hydroxy-4-methoxyphenyl aglycone with a feruloyl ester (4-hydroxy-3-methoxycinnamoyl) at the C-4 position of the inner glucose, whereas plantainoside D features a 3,4-dihydroxyphenyl aglycone with a caffeoyl ester (3,4-dihydroxycinnamoyl) at the same position [1][2]. This O-methylation difference (feruloyl vs. caffeoyl) yields a molecular weight differential of 14 Da (Hemiphroside A: 668.6; plantainoside D: 654.6) and alters the hydrogen-bonding capacity of the molecule. The structural distinction is analytically confirmed by ¹H-NMR and ¹³C-NMR spectroscopy, with diagnostic signals including the methoxy resonance at δ 3.8 ppm in Hemiphroside A (absent in plantainoside D) [1].

Chemotaxonomy Phenylethanoid Glycosides Structural Elucidation

Hemiphroside A Source-Specific Differentiation: Picrorhiza scrophulariiflora vs. Hydrangea macrophylla Origins

Hemiphroside A has been definitively isolated and structurally characterized from Picrorhiza scrophulariiflora (Scrophulariaceae) in peer-reviewed literature with full spectroscopic documentation [1][2]. A subsequent report noted its presence in Hydrangea macrophylla (Saxifragaceae), but the original isolation and complete structural characterization was established from the Scrophulariaceae source [3]. Commercial vendors frequently cite Hydrangea macrophylla as the source without providing comparative yield or purity data between the two plant sources. For researchers requiring authenticated compound identity, the Picrorhiza scrophulariiflora origin offers superior literature traceability and established spectroscopic reference data [1].

Phytochemistry Natural Product Sourcing Botanical Authentication

Optimal Research Application Scenarios for Hemiphroside A Based on Quantitative Activity Profiles


SAR Studies of Phenylethanoid Glycosides Requiring a Feruloyl-Containing Intermediate-Activity Comparator

In structure-activity relationship (SAR) investigations of phenylethanoid glycoside antioxidant potency, Hemiphroside A serves as a structurally defined intermediate-activity comparator. With hydroxyl radical scavenging EC50 of 96.3 µM and superoxide anion EC50 of 97.6 µM, it occupies the activity space between the highly potent caffeoyl derivatives (e.g., acteoside, EC50 1.7 µM for •OH) and less active or inactive glycosides [1]. Its feruloyl ester substitution (4-hydroxy-3-methoxycinnamoyl) provides a critical data point for assessing the contribution of aromatic ring methoxylation to radical scavenging capacity. Researchers investigating the effect of caffeoyl-to-feruloyl substitution on antioxidant pharmacophores should select Hemiphroside A over plantainoside D or acteoside when the experimental design requires a compound with measurable but non-saturating activity to avoid ceiling effects in dose-response analyses.

GPCR-Focused Natural Product Screening for 5-HT1A Receptor Modulation

Hemiphroside A is indicated for inclusion in natural product screening libraries targeting G protein-coupled receptors, specifically the serotonin 5-HT1A receptor. The compound's demonstrated functional modulation of forskolin-stimulated adenylate cyclase in 5-HT1A-expressing HeLa cells (activity range 110–250 µM) distinguishes it from caffeoyl-containing phenylethanoids that lack reported activity at this receptor [2]. This makes Hemiphroside A a relevant positive control or tool compound for validating assay sensitivity in natural product screens where 5-HT1A modulation is the primary readout. Procurement of Hemiphroside A is warranted when the research objective is to probe the structural determinants of phenylethanoid glycoside interaction with aminergic GPCRs, particularly when comparing feruloyl versus caffeoyl ester pharmacophore contributions.

Chemotaxonomic Marker Analysis and Botanical Authentication of Scrophulariaceae Species

Hemiphroside A functions as a chemotaxonomic marker for species within the Scrophulariaceae family, specifically Hemiphragma heterophyllum and Picrorhiza scrophulariiflora, where its isolation and structural characterization are fully documented [3][4]. The compound's distinctive feruloyl substitution pattern and specific NMR fingerprints (including the diagnostic methoxy resonance at δ 3.8 ppm) enable its use as an authenticating reference standard in metabolomic profiling and botanical quality control applications [3]. Researchers conducting comparative phytochemical analyses of Scrophulariaceae species or validating herbal material identity should prioritize Hemiphroside A reference standards derived from authenticated Picrorhiza material to ensure spectral congruence with published characterization data.

Oxidative Stress Model Development Requiring Controlled Moderate Antioxidant Activity

Experimental models of oxidative stress that require a defined, moderate level of exogenous antioxidant intervention benefit from Hemiphroside A's intermediate EC50 values. Its activity profile (EC50 96.3 µM for •OH, 97.6 µM for O₂•⁻) is approximately 1.2–1.25× less potent than ascorbic acid, providing a quantifiable baseline that avoids the confounding pleiotropic effects and near-complete radical quenching observed with high-potency antioxidants like acteoside [1]. This controlled activity window is particularly relevant for studies examining redox-sensitive signaling pathways where complete radical scavenging would abolish the biological response under investigation. Procurement of Hemiphroside A is appropriate when the experimental objective is to partially attenuate—rather than eliminate—oxidative stress in cell culture or in vitro biochemical assays.

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